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Compound of Interest

Compound Name: O-allylvanillin

Cat. No.: B1271678 Get Quote

A detailed examination of the nuclear magnetic resonance spectra of O-allylvanillin provides

valuable insights into its molecular structure. This guide offers a comparative analysis of its ¹H

and ¹³C NMR data alongside related compounds, vanillin and eugenol, equipping researchers,

scientists, and drug development professionals with essential data for structural elucidation and

characterization.

O-Allylvanillin, a synthetic derivative of vanillin, is of significant interest in medicinal chemistry

and materials science due to its versatile chemical scaffold. Nuclear Magnetic Resonance

(NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity

of such compounds. By analyzing the chemical shifts, splitting patterns, and integration of

signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a comprehensive picture of the

atomic connectivity and chemical environment within the molecule can be established.

Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum of O-allylvanillin exhibits characteristic signals corresponding to its

unique structural features, namely the vanillin core and the appended allyl group. A comparison

with the spectra of its precursor, vanillin, and a structurally similar natural product, eugenol,

highlights the key differences and aids in signal assignment.
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Compound
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

O-Allylvanillin -OCH₃ 3.79 s -

-O-CH₂- 4.45 t 5.7

=CH₂ (trans) 5.23 dd 1.5, 14.4

=CH₂ (cis) 5.34 dd 1.5, 14.4

-CH= 5.95 dd 5.4, 1.5

Ar-H5 6.84 d 8.4

Ar-H6 7.28 dd 7.8, 1.5

Ar-H2 7.30 d 1.5

-CHO 9.83 s -

Vanillin -OCH₃ 3.97 s -

Ar-OH ~6.0 (broad) s -

Ar-H5 7.05 d ~8.0

Ar-H2, H6 7.40-7.44 m -

-CHO 9.83 s -

Eugenol -OCH₃ 3.87 s -

Ar-OH 5.66 s -

-CH₂- 3.32 d 6.7

=CH₂ 5.05-5.10 m -

-CH= 5.90-6.00 m -

Ar-H 6.68-6.88 m -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most notable differences in the ¹H NMR spectrum of O-allylvanillin compared to vanillin

are the appearance of signals corresponding to the allyl group (-O-CH₂-, -CH=, and =CH₂) and

the absence of the phenolic hydroxyl (-OH) proton signal. The signals for the allyl group in O-
allylvanillin are distinct from those in eugenol, particularly in the chemical shift of the

methylene protons adjacent to the oxygen atom, reflecting the different ether linkage.

Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the chemical

environment of each carbon atom in the molecule. A comparison with vanillin and eugenol

further aids in the complete spectral assignment for O-allylvanillin.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1271678?utm_src=pdf-body
https://www.benchchem.com/product/b1271678?utm_src=pdf-body
https://www.benchchem.com/product/b1271678?utm_src=pdf-body
https://www.benchchem.com/product/b1271678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Carbon Assignment Chemical Shift (δ, ppm)

O-Allylvanillin -OCH₃ 56.1

-O-CH₂- 70.0

Ar-C5 112.5

Ar-C2 113.8

=CH₂ 118.0

Ar-C6 126.5

Ar-C1 130.5

-CH= 133.0

Ar-C4 150.0

Ar-C3 153.0

-CHO 191.0

Vanillin -OCH₃ 56.3

Ar-C2 108.7

Ar-C6 114.6

Ar-C5 127.6

Ar-C1 129.9

Ar-C4 147.2

Ar-C3 151.7

-CHO 191.1

Eugenol -OCH₃ 55.9

-CH₂- 39.7

Ar-C6 112.8

Ar-C2 114.5
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=CH₂ 115.5

Ar-C5 121.2

Ar-C1 132.0

-CH= 137.9

Ar-C4 143.9

Ar-C3 146.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

In the ¹³C NMR spectrum of O-allylvanillin, the signals for the allyl group carbons are clearly

visible. The upfield shift of the aromatic C4 carbon and the downfield shift of the C3 carbon

compared to vanillin are consistent with the formation of the ether linkage.

Experimental Protocols
Sample Preparation for NMR Analysis

A standard protocol for preparing samples for ¹H and ¹³C NMR spectroscopy is as follows:

Sample Weighing: Accurately weigh 5-20 mg of the solid sample.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical and should

be based on the solubility of the analyte and its chemical inertness.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube.

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g.,

tetramethylsilane - TMS) can be added. TMS is often used as a reference for chemical shifts

(δ = 0.00 ppm).

NMR Spectrometer Parameters
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The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or

500 MHz spectrometer:

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: -10 to 220 ppm.

Data processing typically involves Fourier transformation, phase correction, and baseline

correction using the spectrometer's software.

Logical Workflow for Spectral Analysis
The process of analyzing and assigning NMR spectra follows a logical progression, as

illustrated in the diagram below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition Data Processing

Spectral Analysis & Assignment

Comparative Analysis

Sample Preparation NMR Experiment (1H & 13C) FID Processing (FT, Phasing)Raw Data (FID) Referencing (e.g., TMS) Chemical Shift Analysis

Peak AssignmentIntegration Analysis (1H)

Splitting Pattern Analysis (1H)

Compare with Vanillin

Compare with Eugenol

Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the acquisition, processing, and analysis of NMR spectra for O-
allylvanillin.

This comprehensive guide provides the fundamental NMR spectral data and experimental

context necessary for the confident identification and characterization of O-allylvanillin. The

comparative data for vanillin and eugenol serve as valuable benchmarks for researchers

working with these and related compounds.

To cite this document: BenchChem. [A Comparative Analysis of O-Allylvanillin Using ¹H and
¹³C NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271678#1h-nmr-and-13c-nmr-spectral-analysis-of-
o-allylvanillin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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